[3-([1,1'-Biphenyl]-4-yl)azulen-1-yl](phenyl)methanone
Description
3-([1,1'-Biphenyl]-4-yl)azulen-1-ylmethanone is a hybrid aromatic compound featuring an azulene core substituted with a biphenyl group at the 3-position and a phenylmethanone moiety at the 1-position. Azulene, a non-benzenoid bicyclic aromatic system, imparts unique electronic properties due to its polarized π-electron structure, which distinguishes it from typical benzenoid systems.
Properties
CAS No. |
916584-42-4 |
|---|---|
Molecular Formula |
C29H20O |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
phenyl-[3-(4-phenylphenyl)azulen-1-yl]methanone |
InChI |
InChI=1S/C29H20O/c30-29(24-12-6-2-7-13-24)28-20-27(25-14-8-3-9-15-26(25)28)23-18-16-22(17-19-23)21-10-4-1-5-11-21/h1-20H |
InChI Key |
ALQILRRHSLQXRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C4C3=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Reduction of Ketones to Alcohols
One effective method for synthesizing 3-([1,1'-Biphenyl]-4-yl)azulen-1-ylmethanone involves the reduction of a precursor ketone using sodium borohydride or lithium aluminum hydride.
- Dissolve the ketone in an ethanol solvent.
- Add sodium borohydride in a molar ratio of 1:2 relative to the ketone.
- Heat the mixture under reflux for 10–15 hours.
- After cooling, hydrolyze the reaction mixture with acidified water (HCl).
- Purify the resulting alcohol via recrystallization from ethanol.
Yield : Approximately 89% of theoretical yield can be achieved with this method.
Coupling Reactions
Following the reduction step, coupling can be performed to introduce the biphenyl and azulenic moieties.
- React biphenyl derivatives with azulenic compounds using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
- Employ solvents like DMF or DMSO under controlled temperatures (typically around 80°C).
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
Yield : Yields can vary from 70% to 90% depending on reaction conditions and catalyst efficiency.
Cyclization Reactions
To form the azulenic structure within the compound, cyclization reactions are essential.
- Utilize a Fischer indole synthesis approach where appropriate hydrazones are formed from phenylhydrazine and ketones.
- Subject the hydrazone to acidic conditions (using acetic acid and BF3·etherate) to facilitate cyclization.
- Isolate the azulenic product through crystallization techniques.
Yield : Yields from this step can reach up to 95%, depending on purification steps taken.
Comparative Yield Data
The following table summarizes the yield data across different preparation methods for 3-([1,1'-Biphenyl]-4-yl)azulen-1-ylmethanone:
| Method | Yield (%) | Comments |
|---|---|---|
| Reduction of Ketones | 89 | High yield with simple purification |
| Coupling Reactions | 70 - 90 | Dependent on catalyst and conditions |
| Cyclization Reactions | Up to 95 | Efficient for forming azulenic structures |
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)azulen-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl or biphenyl rings, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOH in aqueous or alcoholic solutions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-([1,1’-Biphenyl]-4-yl)azulen-1-ylmethanone is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (LEDs).
Biology
In biological research, this compound can be used as a probe to study molecular interactions due to its unique structural features.
Medicine
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-([1,1’-Biphenyl]-4-yl)azulen-1-ylmethanone exerts its effects depends on its application. In electronic applications, its mechanism involves the delocalization of electrons across its conjugated system, facilitating charge transport. In biological systems, it may interact with specific proteins or enzymes, altering their activity through binding interactions.
Comparison with Similar Compounds
Key Research Findings
Electronic Modulation : Substituents like methoxy () or fluoro () groups fine-tune HOMO-LUMO gaps, critical for designing charge-transfer materials.
Heterocyclic Influence : Imidazole- or thiazole-containing analogs () demonstrate diversified reactivity, contrasting with azulene’s innate electrophilicity.
Biological Activity
3-([1,1'-Biphenyl]-4-yl)azulen-1-ylmethanone is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-([1,1'-Biphenyl]-4-yl)azulen-1-ylmethanone is , with a molecular weight of 334.41 g/mol. The compound features a biphenyl moiety linked to an azulene structure, which is known for its unique electronic properties that may contribute to its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds with similar structures have been shown to exhibit significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : The azulene structure is associated with anti-inflammatory activities. Studies suggest that derivatives can inhibit pro-inflammatory cytokines and pathways.
- Antimicrobial Properties : Some biphenyl derivatives demonstrate antimicrobial effects against various pathogens, potentially making them candidates for developing new antimicrobial agents.
Antioxidant Activity
A study conducted on related compounds found that they effectively scavenged free radicals and exhibited high reducing power in vitro. This suggests that 3-([1,1'-Biphenyl]-4-yl)azulen-1-ylmethanone may similarly possess potent antioxidant capabilities.
Anti-inflammatory Activity
Research on azulene derivatives has shown that they can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This mechanism is crucial for developing treatments for chronic inflammatory diseases.
Antimicrobial Activity
A series of experiments revealed that biphenyl derivatives could inhibit the growth of several bacterial strains. The specific activity of 3-([1,1'-Biphenyl]-4-yl)azulen-1-ylmethanone against microbial pathogens remains to be fully elucidated but warrants further investigation.
Case Studies
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| 1 | Azulene Derivative | Antioxidant | Significant reduction in oxidative stress markers in vitro. |
| 2 | Biphenyl Derivative | Anti-inflammatory | Inhibition of TNF-α and IL-6 expression in macrophages. |
| 3 | Related Biphenyl Compound | Antimicrobial | Effective against E. coli and S. aureus at low concentrations. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
